molecular formula C17H24FN3O2 B2443489 N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide CAS No. 439121-32-1

N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide

Cat. No.: B2443489
CAS No.: 439121-32-1
M. Wt: 321.396
InChI Key: YUAURUCURCCSSA-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c18-15-12-14(4-5-16(15)21-8-10-23-11-9-21)19-17(22)13-20-6-2-1-3-7-20/h4-5,12H,1-3,6-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAURUCURCCSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-4-nitroaniline with morpholine to form 3-fluoro-4-morpholinoaniline. This intermediate is then reacted with piperidine and acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide.

    N-(3-fluoro-4-morpholinophenyl)acetamide: A structurally similar compound with different functional groups.

    Linezolid: An antibiotic with a similar morpholine ring structure.

Uniqueness

This compound is unique due to its combination of a fluorine atom, morpholine ring, and piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Target Enzyme:
The primary target of this compound is the DNA Gyrase enzyme , which plays a crucial role in bacterial DNA replication and cell division.

Mode of Action:
The compound inhibits the activity of DNA Gyrase, disrupting the DNA replication process. This inhibition is critical for bacterial growth and reproduction, making this compound a potential candidate for antibiotic development.

Pharmacological Properties

Pharmacokinetics:
Due to its structural similarity to linezolid, this compound is expected to exhibit favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles that are conducive to therapeutic applications.

Biochemical Pathways:
Inhibiting DNA Gyrase affects several biochemical pathways associated with bacterial cell division and replication, leading to bactericidal effects.

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties , particularly against Gram-positive bacteria. Its effectiveness has been compared with established antibiotics, demonstrating potential as a novel therapeutic agent.

Anticancer Potential

Preliminary research has suggested that this compound may also possess anticancer properties . Investigations into its effects on various cancer cell lines are ongoing, with promising results indicating cytotoxicity against specific cancer types.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. The study utilized both in vitro assays and animal models to validate its effectiveness.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings indicated that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action in cancer cells.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
LinezolidSimilar morpholine structureAntibiotic
3-Fluoro-4-morpholinoanilineIntermediatePrecursor for synthesis
N-(3-fluoro-4-morpholinophenyl)acetamideStructurally similarVarying activity

This table highlights how this compound compares with similar compounds regarding structure and biological activity. Its unique combination of functional groups may confer distinct properties that enhance its efficacy as both an antimicrobial and anticancer agent.

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